3-Isopropyl-4-propyl-1h-pyrazol-5-amine
Description
Overview of Pyrazole (B372694) Heterocyclic Systems in Academic Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the basis of a vast and versatile class of organic compounds. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active molecules. mdpi.comglobalresearchonline.net Academic research has extensively explored pyrazole derivatives for their potential applications in pharmaceuticals and agrochemicals. acs.org The unique electronic properties and the ability of the pyrazole ring to participate in various chemical interactions make it a valuable core for the design of novel compounds.
Significance of Pyrazol-5-amine Substructures as Chemical Entities
Within the diverse family of pyrazole derivatives, those bearing an amino group at the 5-position, known as pyrazol-5-amines, are of particular importance. These compounds serve as crucial synthetic intermediates or building blocks for the construction of more complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines. mdpi.comscirp.org The presence of the amino group provides a reactive site for further functionalization, allowing for the systematic modification of the molecule to explore structure-activity relationships. The adaptability of 5-aminopyrazole derivatives makes them key starting materials for the synthesis of numerous bioactive compounds. mdpi.com
Contextualization of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine: Structural Features and Research Relevance
This compound is a specific derivative of the pyrazol-5-amine core. Its structure is characterized by the presence of an isopropyl group at the 3-position and a propyl group at the 4-position of the pyrazole ring. These alkyl substituents are expected to influence the compound's physicochemical properties, such as its lipophilicity, solubility, and steric profile.
While detailed research findings on this compound are not extensively documented in publicly available literature, its existence and availability from chemical suppliers suggest its potential as a novel building block for synthetic chemistry. fluorochem.co.uk The combination of the reactive pyrazol-5-amine core with specific alkyl substitutions presents an opportunity to create new derivatives with potentially unique properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2138987-16-1 |
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 3-(propan-2-yl)-4-propyl-1H-pyrazol-5-amine |
| Canonical SMILES | CCCC1=C(N)NN=C1C(C)C |
| InChI | InChI=1S/C9H17N3/c1-4-5-7-8(6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
This data is based on information available from chemical suppliers and databases.
Scope and Objectives for Fundamental Research on this compound
The primary focus of research on this compound would be fundamental in nature, aiming to characterize its properties and explore its synthetic potential. Key objectives for future research could include:
Development of Efficient Synthesis Protocols: Establishing reliable and scalable methods for the synthesis of this compound would be a crucial first step to enable further investigation.
Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the amino group and the pyrazole ring would unlock its potential as a versatile building block for the synthesis of a diverse range of derivatives.
Synthesis of Novel Compound Libraries: Utilizing this compound as a scaffold, researchers could generate libraries of new compounds for screening in various biological assays. The unique substitution pattern may lead to the discovery of molecules with novel biological activities.
Structure-Property Relationship Studies: A systematic study of how the isopropyl and propyl groups influence the chemical and physical properties of the resulting derivatives would provide valuable insights for the rational design of new molecules with desired characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-propan-2-yl-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-7-8(6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
InChI Key |
GYLOHCLACAAGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isopropyl 4 Propyl 1h Pyrazol 5 Amine
Retrosynthetic Disconnections for 3-Isopropyl-4-propyl-1H-pyrazol-5-amine
Retrosynthetic analysis of this compound suggests several key bond disconnections that lead to logical starting materials. The most common disconnection is across the N1-C5 and N2-C3 bonds of the pyrazole (B372694) ring. This approach points to a β-ketonitrile and a hydrazine (B178648) as the primary precursors. Specifically, the disconnection of this compound leads to 2-cyano-3-isopropyl-4-heptanone and hydrazine. Another viable disconnection can be made at the C4-C5 and N1-N2 bonds, which would involve a different set of synthons.
| Disconnection Strategy | Key Precursors |
| N1-C5 and N2-C3 Cleavage | 2-Cyano-3-isopropyl-4-heptanone and Hydrazine |
| C4-C5 and N1-N2 Cleavage | An appropriately substituted vinyl cyanide and a hydrazine derivative |
Direct Cyclocondensation Approaches for Pyrazole Ring Formation
The formation of the 5-aminopyrazole ring is often achieved through the cyclocondensation of a hydrazine with a precursor containing a 1,3-dicarbonyl or equivalent functionality.
Reaction of Hydrazines with β-Ketonitriles and Related Precursors
A primary and widely utilized method for the synthesis of 5-aminopyrazoles is the reaction of hydrazines with β-ketonitriles. nih.govnih.gov For the specific synthesis of this compound, the key precursor would be 2-cyano-3-isopropyl-4-heptanone. The reaction with hydrazine hydrate (B1144303) would proceed via nucleophilic attack of the hydrazine on the keto group, followed by intramolecular cyclization and dehydration to yield the desired pyrazole. The regioselectivity of this reaction is generally high, leading to the formation of the 5-aminopyrazole isomer. nih.gov
The general mechanism involves the initial formation of a hydrazone, which then undergoes cyclization through the attack of the second nitrogen of the hydrazine onto the nitrile carbon. Subsequent tautomerization leads to the stable aromatic 5-aminopyrazole ring.
Multi-component Reactions Towards 5-Aminopyrazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 5-aminopyrazoles from simple starting materials in a one-pot process. nih.govpublish.csiro.aumdpi.com For the synthesis of this compound, a potential MCR could involve isobutyraldehyde, valeraldehyde, a cyanide source (like sodium cyanide), and hydrazine. The reaction would likely proceed through the in-situ formation of a β-ketonitrile equivalent, which then undergoes cyclocondensation with hydrazine. nih.gov
These reactions are often catalyzed by acids or bases and can be performed under solvent-free or environmentally benign solvent conditions. The strategic selection of components allows for the direct assembly of the target molecule with its specific substitution pattern.
Functionalization and Substitution Strategies for Isopropyl and Propyl Groups
While the direct cyclocondensation with appropriately substituted precursors is the most straightforward approach, strategies for the late-stage functionalization of a pre-formed pyrazole ring can also be considered. However, direct C-alkylation of the pyrazole ring at the C3 and C4 positions can be challenging due to potential N-alkylation and lack of regioselectivity. mdpi.com
Advanced Synthetic Techniques Applied to Pyrazol-5-amine Synthesis
Modern synthetic techniques can significantly improve the efficiency and yield of pyrazole synthesis.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 5-aminopyrazoles. nih.govbeilstein-journals.orgresearchgate.net The cyclocondensation reaction between a β-ketonitrile and hydrazine can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. nih.govbeilstein-journals.org This technique offers advantages in terms of energy efficiency and can lead to cleaner reaction profiles with fewer byproducts. In the context of synthesizing this compound, employing microwave heating for the cyclocondensation step would be a highly effective strategy. nih.govbeilstein-journals.org
| Synthetic Technique | Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency, cleaner reactions |
Ultrasonic Irradiation in Pyrazole Synthesis
Ultrasonic irradiation has emerged as a significant tool in the synthesis of heterocyclic compounds, including pyrazoles. benthamdirect.comeurekaselect.com This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. researchgate.net This process generates localized hot spots with transient high temperatures and pressures, leading to a dramatic increase in reaction rates and often higher yields. researchgate.netasianpubs.org
The application of ultrasound in pyrazole synthesis offers several advantages over conventional heating methods. It significantly reduces reaction times, sometimes from hours to minutes, and can be performed under milder conditions, which helps to minimize the formation of byproducts. eurekaselect.comresearchgate.net For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) under ultrasound irradiation at 60°C was completed in 75-90 minutes with high yields, a substantial improvement over conventional approaches. asianpubs.org Similarly, ultrasound has been successfully used in the one-pot, three-component synthesis of complex pyrazole derivatives in aqueous media, highlighting its compatibility with green chemistry principles. nih.gov
The benefits of this methodology are summarized below:
Accelerated Reaction Rates: Cavitational collapse enhances mass transfer and provides the energy for chemical reactions to occur more rapidly. researchgate.netmdpi.com
Improved Yields: Enhanced reaction efficiency often leads to higher product yields compared to silent (non-sonicated) reactions. asianpubs.org
Milder Conditions: Reactions can often be carried out at lower temperatures, preserving thermally sensitive functional groups. rsc.org
Energy Efficiency: By reducing reaction times and temperatures, sonochemistry can be more energy-efficient than traditional refluxing methods. nih.gov
The following table illustrates the efficiency of ultrasound-assisted synthesis for pyrazole derivatives based on reported research findings.
| Product Type | Catalyst/Medium | Time | Yield | Reference |
| 1,5-Disubstituted Pyrazoles | Cu(I) Catalyst / Ethanol | 75-90 min | High | asianpubs.org |
| 1,3-Diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazoles | Ethanol or Methanol/Acetic Acid | 2-20 min | 65-80% | researchgate.net |
| 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxycyclohex-1-enyl)indolin-2-ones | Indium(III) chloride / Water | Not Specified | Excellent | nih.gov |
Flow Chemistry Applications in Pyrazole Derivative Synthesis
Flow chemistry, or continuous flow processing, has become a powerful alternative to traditional batch synthesis for preparing pyrazole derivatives. researchgate.net This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com It offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction efficiency, reproducibility, and safety. galchimia.com
Research has demonstrated the successful application of flow chemistry in various pyrazole synthesis strategies:
Multi-step Synthesis: A four-step continuous flow process for converting anilines into N-arylated pyrazoles has been developed, which includes the in situ formation of diazonium salts and hydrazines. nih.gov
Cyclocondensation Reactions: The classic Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines has been adapted to flow systems, allowing for safer and more scalable production. mdpi.com
Cycloaddition Reactions: 1,3-dipolar cycloadditions to generate pyrazoles have been efficiently performed in continuous-flow setups, often with reduced reaction times compared to batch methods. mdpi.com
The enhanced mass and heat transfer in flow reactors allows for rapid optimization and scalability, making it an attractive methodology for both academic research and industrial production. mdpi.comgalchimia.com
| Synthesis Strategy | Key Features in Flow Chemistry | Advantages | Reference |
| Multi-step conversion of anilines to pyrazoles | In situ generation and use of diazonium salts and hydrazines | Enhanced safety, avoids isolation of hazardous intermediates | nih.gov |
| Sequential alkyne homocoupling and hydroamination | Two-step process without isolation of the intermediary 1,3-diyne | Direct access to pyrazoles from simple starting materials, high efficiency | rsc.org |
| Tandem synthesis from acetophenones | Two-step condensation process connected in-line | High-yielding, faster, cleaner, and more reproducible than batch methods | galchimia.com |
| [3+2] Cycloaddition with in situ diazoalkane formation | Sequential reactor coils for telescoped reactions, operation above solvent boiling points | Safe handling of diazoalkanes, rapid synthesis, catalyst-free for some steps | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be approached through the lens of green chemistry, which focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For pyrazole synthesis, this involves adopting solvent-free conditions, utilizing benign aqueous media, and developing eco-friendly catalysts. benthamdirect.comresearchgate.net These strategies aim to improve the sustainability and environmental impact of chemical manufacturing.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. tandfonline.com Solvent-free synthesis of pyrazoles has been achieved through various techniques, including multicomponent reactions (MCRs) conducted under neat conditions or with the aid of grinding. jetir.orgrsc.org
These reactions are often facilitated by a catalyst that remains in a solid phase, simplifying product isolation and catalyst recycling. rsc.org For instance, the synthesis of 5-aminopyrazole derivatives has been accomplished through a three-component reaction of aldehydes, malononitrile, and phenylhydrazine under solvent-free conditions using a solid-phase catalyst. rsc.org Similarly, iodine has been used to mediate a metal- and solvent-free cascade reaction to produce amino pyrazole thioether derivatives. acs.org The use of ionic liquids as catalysts in solvent-free grinding methods has also been reported as an efficient and eco-friendly protocol for preparing pyrano[2,3-c]pyrazoles. jetir.org
Aqueous Media and Sustainable Solvent Systems
Water is considered the ideal green solvent due to its non-toxicity, availability, and non-flammability. thieme-connect.com The synthesis of pyrazoles in aqueous media represents a significant step towards more sustainable chemical processes. researchgate.net Although organic reactants often have low solubility in water, the hydrophobic effect can sometimes promote reactions by bringing reactants together. thieme-connect.com
Several catalytic systems have been developed to facilitate pyrazole synthesis in water. Amberlyst-70, a solid acid resin catalyst, has been used for the condensation of 1,3-diketones with hydrazines at room temperature in water, offering high yields and easy catalyst recyclability. researchgate.netmdpi.com Nano-ZnO has also been proven to be an effective and eco-friendly catalyst for the synthesis of pyrazole derivatives in aqueous media. researchgate.net The use of surfactants like cetyltrimethylammonium bromide (CTAB) can create micelles in water, which act as microreactors to facilitate the reaction between organic substrates. thieme-connect.com
Catalyst Design for Eco-Friendly Pyrazole Synthesis
The development of eco-friendly catalysts is central to green chemistry. Ideal green catalysts are non-toxic, efficient, highly selective, and recyclable. In pyrazole synthesis, a shift from stoichiometric reagents to catalytic systems, particularly heterogeneous catalysts, has been a key area of research.
Examples of eco-friendly catalysts for pyrazole synthesis include:
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-70 and silica-supported sulfuric acid are advantageous because they can be easily separated from the reaction mixture by filtration and reused, minimizing waste. thieme-connect.comresearchgate.net
Nanocatalysts: Nanoparticles, such as nano-ZnO, offer a large surface area, leading to high catalytic activity under mild conditions, often in green solvents like water. researchgate.net
Recyclable Catalysts: The development of catalysts that can be recovered and reused for multiple cycles is a core principle of green chemistry. Amberlyst-70 has been shown to be recyclable for at least five cycles with only a minor decrease in yield. researchgate.net Similarly, magnetic nanoparticle catalysts have been used, allowing for easy recovery with an external magnet. researchgate.net
These advancements in catalyst design contribute to making the synthesis of pyrazoles, including this compound, more economically viable and environmentally sustainable.
Structural Elucidation and Comprehensive Spectroscopic Characterization of 3 Isopropyl 4 Propyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the complete proton and carbon framework, along with the connectivity between atoms, can be established.
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For 3-Isopropyl-4-propyl-1H-pyrazol-5-amine, the spectrum is expected to show distinct signals corresponding to the protons of the isopropyl and propyl substituents, as well as the amine and pyrazole (B372694) N-H protons. The integration of these signals will correspond to the number of protons in each environment. The protons of the primary amine (-NH₂) and the pyrazole ring (-NH) are exchangeable with deuterium (B1214612) and their signals would disappear upon addition of D₂O to the NMR solvent.
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃) Press Run to view the interactive data table.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The spectrum for this compound is expected to show ten distinct signals, including three quaternary carbons (C3, C4, C5) within the pyrazole ring. The chemical shifts are influenced by the nature of the substituents (alkyl and amino groups) and their position on the heterocyclic ring. nih.gov
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃) Press Run to view the interactive data table.
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure. ipb.ptnih.gov
COSY (Correlated Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the isopropyl -CH and -CH₃ protons, and sequentially along the propyl chain (-CH₂-CH₂-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern on the pyrazole ring. It reveals long-range (2-3 bond) correlations between protons and carbons. Expected key correlations include:
The isopropyl -CH proton to the C3 and C4 carbons of the pyrazole ring.
The propyl α-CH₂ protons to the C3, C4, and C5 carbons of the pyrazole ring.
The amine (-NH₂) protons to the C5 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the isopropyl -CH proton and the propyl α-CH₂ protons, confirming their placement on adjacent carbons (C3 and C4) of the pyrazole ring.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to N-H, C-H, C=N, and C-N bonds. mdpi.comderpharmachemica.comvscht.cznih.gov
Interactive Table: Predicted Characteristic IR Absorption Bands Press Run to view the interactive data table.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the molecular formula. For this compound (C₁₀H₁₉N₃), the calculated exact mass is 181.1579.
Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. researchgate.netlibretexts.orgwikipedia.orglibretexts.org
Interactive Table: Predicted Key Fragments in the Mass Spectrum Press Run to view the interactive data table.
Other significant fragmentation pathways would involve the characteristic cleavage of the pyrazole ring itself, leading to a complex pattern of smaller nitrogen-containing ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption pattern is characteristic of the chromophores within the molecule. For this compound, the pyrazole ring and the amino substituent constitute the primary chromophore. mdpi.comresearchgate.netmdpi.com
The spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the pyrazole ring. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift compared to an unsubstituted pyrazole ring. Weaker n → π* transitions involving the non-bonding electrons of the nitrogen atoms may also be observed, often as a shoulder on the main absorption band.
Interactive Table: Predicted UV-Vis Absorption Data (in Ethanol) Press Run to view the interactive data table.
The position and intensity of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular geometry, conformation, and crystal packing based on experimental single-crystal X-ray diffraction is not possible at this time.
To provide a definitive analysis of the solid-state structure of this compound, an experimental determination via single-crystal X-ray diffraction would be required. Such a study would provide precise data on:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles within the molecule.
Conformation: The three-dimensional arrangement of the isopropyl and propyl substituents relative to the pyrazole ring.
Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the amine and pyrazole ring nitrogen atoms, as well as other potential non-covalent interactions that dictate the crystal packing.
Without this experimental data, any discussion on the solid-state conformation and molecular geometry would not meet the required standards of scientific accuracy.
Theoretical and Computational Investigations of 3 Isopropyl 4 Propyl 1h Pyrazol 5 Amine
Theoretical Reactivity Descriptors and Sites of Reactivity
Researchers interested in these specific properties of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine would need to perform dedicated computational chemistry studies. Such research would provide valuable insights into the molecule's fundamental characteristics.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Currently, there is a notable absence of publicly available research specifically detailing the molecular dynamics (MD) simulations of this compound. While computational methods are increasingly pivotal in the study of chemical compounds, dedicated studies exploring the dynamic behavior of this particular molecule have not been published in the accessible scientific literature.
Molecular dynamics simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could provide profound insights into its conformational flexibility, intermolecular interactions, and behavior in different solvent environments. This data is crucial for understanding its potential applications and interactions at a molecular level.
While direct studies on this compound are not available, the scientific community has conducted molecular dynamics simulations on other pyrazole (B372694) derivatives to investigate their interactions with biological targets. For instance, research on novel pyrazole-containing imide derivatives has utilized MD simulations to explore their binding modes with specific proteins. researchgate.net These studies typically analyze parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability of the molecule-protein complex and the flexibility of the molecule's structure.
The application of similar methodologies to this compound would be a valuable area for future research. Such studies could elucidate the influence of the isopropyl and propyl groups on the pyrazole core's dynamics and how the amine group participates in hydrogen bonding and other non-covalent interactions.
Given the lack of specific data, a hypothetical molecular dynamics simulation of this compound would likely involve the parameters outlined in the table below, based on standard practices for small organic molecules.
Table 1: Hypothetical Simulation Parameters for Molecular Dynamics Studies of this compound
| Parameter | Value/Method |
|---|---|
| Force Field | GROMOS, AMBER, or CHARMM |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA) |
| System Temperature | 300 K |
| System Pressure | 1 bar |
| Simulation Time | 100 ns or greater |
| Ensemble | NPT (Isothermal-isobaric) |
Further experimental and computational research is necessary to populate our understanding of the dynamic behavior of this compound. The insights gained from such studies would be instrumental in advancing the theoretical and practical knowledge of this and related pyrazole compounds.
Reactivity and Chemical Transformations of 3 Isopropyl 4 Propyl 1h Pyrazol 5 Amine
Reactions Involving the Amino Group (C5-NH₂)
The primary amino group attached to the C5 position of the pyrazole (B372694) ring is a key site for numerous chemical reactions. Its nucleophilicity drives transformations such as acylation, alkylation, diazotization, and condensation, providing pathways to novel and complex molecular structures.
The C5-amino group of 3-Isopropyl-4-propyl-1H-pyrazol-5-amine readily participates in acylation and alkylation reactions, typical for primary aromatic amines.
Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amino group is converted into the corresponding amide. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting N-acylated pyrazoles are important intermediates in medicinal chemistry.
Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity.
| Reaction Type | Reagent Example | Expected Product Structure | Product Name |
| Acylation | Acetyl Chloride | N-(3-isopropyl-4-propyl-1H-pyrazol-5-yl)acetamide | |
| Alkylation | Methyl Iodide | N-methyl-3-isopropyl-4-propyl-1H-pyrazol-5-amine |
The primary amino group of 5-aminopyrazoles can be converted into a diazonium salt, which is a versatile intermediate for further functionalization. nih.gov The diazotization of this compound is typically achieved by treating it with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov
The pyrazole-5-diazonium salt is highly reactive and can undergo various subsequent reactions:
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (like phenols or anilines) or compounds with active methylene (B1212753) groups in azo coupling reactions to form highly colored azo compounds. researchgate.net These reactions are fundamental in dye chemistry and for the synthesis of complex heterocyclic systems.
Cyclization: Coupling of the diazonium salt with active methylene compounds, such as acetylacetone (B45752) or cyanothioacetamide, followed by intramolecular cyclization, provides a concise route to fused heterocyclic systems like pyrazolo[5,1-c] nih.govnih.govnih.govtriazines. researchgate.net
| Reaction Type | Coupling Partner Example | Expected Product Type |
| Azo Coupling | Phenol | Azo-coupled pyrazole |
| Azo Coupling & Cyclization | Acetylacetone | Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine |
| Azo Coupling & Cyclization | Malononitrile | Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivative |
The reaction of the primary amino group with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. scispace.com This condensation reaction typically occurs under heating or with acid catalysis and involves the elimination of a water molecule. scispace.comekb.eg
The formation of a Schiff base from this compound and a carbonyl compound is a reversible process. scispace.com The resulting imine (C=N) bond is a crucial feature, and these compounds are significant as intermediates in organic synthesis and as ligands in coordination chemistry. scispace.comekb.eg For instance, the condensation with various aromatic aldehydes yields a series of N-arylidene-1H-pyrazol-5-amines. jocpr.com These Schiff bases can be further reduced, for example with sodium borohydride, to yield stable secondary amines. jocpr.commdpi.com
| Carbonyl Compound | Reaction Conditions | Product Type | Expected Product Name Example |
| Benzaldehyde | Acetic acid, reflux | Schiff Base (Imine) | (E)-N-benzylidene-3-isopropyl-4-propyl-1H-pyrazol-5-amine |
| Acetone | Heat/Acid Catalyst | Schiff Base (Imine) | N-(propan-2-ylidene)-3-isopropyl-4-propyl-1H-pyrazol-5-amine |
| 4-Methoxybenzaldehyde | Solvent-free, 120 °C | Schiff Base (Imine) | (E)-N-(4-methoxybenzylidene)-3-isopropyl-4-propyl-1H-pyrazol-5-amine |
Reactions at the Pyrazole Ring Nitrogen Atoms (N1)
The pyrazole ring contains two nitrogen atoms, one of which (N1) bears a proton in the parent compound. This N-H group is a site for substitution reactions, and the presence of two ring nitrogens leads to interesting tautomeric equilibria.
The N1 position of the pyrazole ring can be functionalized through alkylation or acylation.
N-Alkylation: The proton on the N1 nitrogen is weakly acidic and can be removed by a base. The resulting pyrazolate anion is a strong nucleophile that reacts with alkyl halides or other electrophiles to form N-alkylated pyrazoles. semanticscholar.org Regioselectivity can be an issue, as alkylation can potentially occur at either N1 or N2. The outcome often depends on the nature of the substituents on the pyrazole ring, the electrophile used, and the reaction conditions. semanticscholar.org For instance, acid-catalyzed methods using trichloroacetimidates have also been developed for N-alkylation. semanticscholar.orgmdpi.com
N-Acylation: Similar to alkylation, acylation at the ring nitrogen can be achieved using acyl chlorides or anhydrides, typically under basic conditions. This leads to the formation of N-acylpyrazole derivatives.
| Reaction Type | Reagent Example | Potential Product |
| N-Alkylation | Benzyl Bromide | 1-benzyl-3-isopropyl-4-propyl-1H-pyrazol-5-amine |
| N-Acylation | Benzoyl Chloride | (5-amino-3-isopropyl-4-propyl-1H-pyrazol-1-yl)(phenyl)methanone |
Pyrazoles that are unsubstituted at the N1 position, such as this compound, exhibit prototropic tautomerism. nih.gov This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring.
This results in a dynamic equilibrium between two tautomeric forms: This compound and 5-isopropyl-4-propyl-1H-pyrazol-3-amine .
Figure 1: Prototropic tautomerism in 3(5)-Isopropyl-4-propyl-1H-pyrazol-5(3)-amine.
For 3(5)-aminopyrazoles, studies indicate that the amino tautomers are significantly more stable than the potential imino side-chain tautomers, and thus the equilibrium lies predominantly between the two annular amino forms shown. nih.gov The relative population of each tautomer can be influenced by factors such as the electronic nature of the substituents on the ring and the polarity of the solvent. nih.gov In aqueous solution, for example, studies on similar 3(5)-aminopyrazoles have suggested that the 3-amino tautomer is generally more stable than the 5-amino isomer. nih.gov
Article Generation Infeasible: Lack of Scientific Data for this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the specific reactivity and chemical transformations of the compound This compound . Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.
The outline requests specific information regarding the reactivity of this particular molecule, including electrophilic aromatic substitution, halogenation at the C4 position, arylation reactions, ring-opening, and the formation of fused heterocyclic systems. However, searches for this compound (CAS No. 2138987-16-1) and its potential reactions have yielded no specific experimental data or mechanistic studies. The available literature focuses on the reactivity of other substituted pyrazoles, which cannot be used as a direct substitute given the strict instruction to focus solely on this compound.
Furthermore, a critical point of conflict exists between the requested outline and the chemical structure of the target compound. Specifically, section "5.3.1. Halogenation at C4 Position" is chemically unfeasible as presented. The C4 position of this compound is already substituted with a propyl group. Electrophilic aromatic substitution, such as halogenation, typically occurs at an unsubstituted carbon atom on the aromatic ring. Halogenation at the C4 position would require a displacement of the existing propyl group, a reaction that is not a standard electrophilic aromatic substitution and for which no data has been found for this compound.
While general principles of pyrazole reactivity are well-documented for other analogs, applying this information to this compound without specific experimental validation would amount to speculation and would not meet the required standards of scientific accuracy. The unique combination of isopropyl and propyl substituents at the C3 and C4 positions, respectively, will exert specific steric and electronic effects that would make direct extrapolation from other pyrazole systems unreliable.
Therefore, due to the absence of specific research data for this compound and the chemical inconsistency in the requested outline, the generation of a thorough and scientifically accurate article is not possible at this time.
Potential Academic Applications of 3 Isopropyl 4 Propyl 1h Pyrazol 5 Amine As a Versatile Chemical Entity
Application as a Ligand in Coordination Chemistry and Catalysis
The pyrazole (B372694) ring and the adjacent amino group in 3-Isopropyl-4-propyl-1H-pyrazol-5-amine create a bidentate chelation site, making it an excellent candidate for a ligand in coordination chemistry. The nitrogen atoms can act as Lewis bases, donating electron pairs to form stable complexes with a wide variety of metal ions.
Design and Synthesis of Metal Complexes with this compound as a Ligand
The synthesis of metal complexes using 5-aminopyrazole ligands is a well-established field. Typically, these complexes are prepared by reacting the pyrazole derivative with a metal salt in a suitable solvent. The specific geometry and coordination number of the resulting complex would depend on the metal ion, its oxidation state, the counter-ions, and the reaction conditions. It is plausible that this compound could form complexes with various transition metals. For instance, similar pyrazole-based ligands have been used to create mononuclear and polynuclear metal-based systems. hairuichem.com
The isopropyl and propyl substituents on the pyrazole ring are expected to influence the properties of any resulting metal complex. These alkyl groups can enhance the solubility of the complexes in organic solvents and sterically tune the environment around the metal center, which can have significant implications for the complex's stability, reactivity, and potential catalytic activity.
Table 1: Potential Metal Complexes with this compound as a Ligand
| Metal Ion | Potential Coordination Geometry | Potential Application Area |
| Cu(II) | Square Planar or Octahedral | Catalysis, Magnetic Materials |
| Zn(II) | Tetrahedral or Octahedral | Luminescent Materials |
| Co(II) | Tetrahedral or Octahedral | Catalysis, Spin-Crossover Materials |
| Pd(II) | Square Planar | Cross-Coupling Catalysis |
| Ru(II) | Octahedral | Photoredox Catalysis, Dyes |
Investigation of Catalytic Activity of Derived Complexes in Organic Reactions
Metal complexes derived from pyrazole-based ligands have demonstrated catalytic activity in a range of organic transformations. For example, complexes involving pyrazole derivatives have been investigated for their catalytic prowess in oxidation reactions. It is conceivable that metal complexes of this compound could be effective catalysts. The steric and electronic properties imparted by the isopropyl and propyl groups could be leveraged to influence the selectivity and efficiency of catalytic processes, such as C-C bond formation (e.g., Suzuki-Miyaura coupling) or oxidation/reduction reactions. The ligand's structure could stabilize the metal center in various oxidation states, a key feature for many catalytic cycles.
Role as a Synthetic Building Block for Complex Organic Architectures
Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures. The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry and serves as a key intermediate in the synthesis of numerous biologically active compounds.
Precursor for Diverse Heterocyclic Scaffolds
The 5-aminopyrazole structure contains multiple reactive sites, making it an ideal precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent endocyclic nitrogen atom can act as a binucleophile, reacting with 1,3-dielectrophiles to construct fused six-membered rings. This reactivity is commonly exploited to synthesize pyrazolo[1,5-a]pyrimidines, which are of significant interest in pharmaceutical research. By reacting this compound with various diketones, ketoesters, or other suitable electrophilic partners, a diverse library of novel fused heterocyclic compounds could be generated. These new scaffolds could then be explored for various applications, from drug discovery to materials science.
Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound
| Reagent Class | Resulting Heterocyclic Scaffold |
| β-Diketones | Pyrazolo[1,5-a]pyrimidine |
| α,β-Unsaturated Ketones | Pyrazolo[1,5-a]pyridine |
| Isothiocyanates | Pyrazolothiourea |
| Acid Chlorides | Pyrazoloamide |
Intermediate in Multi-Step Total Synthesis Endeavors
Given its status as a functionalized heterocyclic building block, this compound could serve as a crucial intermediate in the total synthesis of complex natural products or designed target molecules. In a multi-step synthesis, the pyrazole core can be introduced early, with the amino group either protected or used for further elaboration of the molecular structure. The functional group tolerance of modern synthetic methods would allow for selective modifications of the pyrazole or its substituents, enabling the construction of intricate molecular architectures. The development of efficient, scalable synthetic routes to such densely functionalized pyrazoles is a key area of research.
Exploration in Materials Science
The application of heterocyclic compounds in materials science is a rapidly growing field. Pyrazole derivatives, in particular, have been investigated for their potential use in creating functional materials due to their electronic properties, thermal stability, and ability to coordinate with metals.
The conjugated π-system of the pyrazole ring in this compound, combined with its ability to participate in hydrogen bonding and coordinate to metal ions, suggests its potential as a building block for advanced materials. For example, pyrazole-containing ligands have been used to design metal-organic frameworks (MOFs) or coordination polymers. Furthermore, derivatization of the amino group could lead to the synthesis of conjugated systems with interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or chemical sensors. The design of pyrazole-based ligands that incorporate redox-active groups is also a strategy for creating materials with switchable magnetic properties. hairuichem.com
Incorporation into Polymeric Structures and Frameworks
The bifunctional nature of this compound, possessing both a primary amine and an N-H group within the pyrazole ring, presents opportunities for its use as a monomer in polymerization reactions. The amino group can readily participate in step-growth polymerization processes such as the formation of polyamides, polyimides, or polyureas when reacted with appropriate comonomers like diacyl chlorides, dianhydrides, or diisocyanates, respectively. The resulting polymers would feature the pyrazole moiety as a recurring unit in the backbone, which could impart unique properties to the material, such as thermal stability, specific recognition sites, and coordination capabilities. chim.it
The pyrazole ring itself can act as a ligand for metal ions, opening avenues for the creation of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole can coordinate with metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The isopropyl and propyl groups would be expected to influence the porosity and dimensionality of these frameworks through steric effects, potentially creating materials with applications in gas storage, catalysis, or sensing.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Comonomer | Potential Polymer Backbone Feature |
| Polyamide | Diacyl chloride | Amide linkages with pendant pyrazole rings |
| Polyimide | Dianhydride | Imide rings incorporating the pyrazole structure |
| Polyurea | Diisocyanate | Urea linkages with integrated pyrazole units |
| Coordination Polymer | Metal salt | Pyrazole-metal coordination bonds |
Supramolecular Chemistry and Self-Assembly Studies
The ability of the pyrazole ring to engage in π-π stacking interactions further contributes to its potential for creating complex, self-assembled systems. mdpi.com By modifying the substituents on the pyrazole core, it is possible to tune these non-covalent interactions to control the assembly process and the properties of the resulting supramolecular materials.
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | -NH2, pyrazole N-H, pyrazole N | Dimers, catemers, sheets |
| π-π Stacking | Pyrazole rings | Columnar or layered structures |
| van der Waals | Isopropyl and propyl groups | Interdigitated packing |
Probing Biochemical Pathways: In Vitro Mechanistic Studies (without clinical implications)
Enzyme Binding Mechanism Elucidation (e.g., inhibition mechanisms, not efficacy)
The pyrazole scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. nih.govglobalresearchonline.net Derivatives of 5-aminopyrazole, in particular, have been investigated as inhibitors of various kinases. researchgate.net It is plausible that this compound could serve as a foundational structure for the design of novel enzyme inhibitors. In an academic research context, this compound could be used in in vitro studies to elucidate the fundamental mechanisms of enzyme inhibition.
For instance, studies could be designed to understand how the molecule interacts with the active site of a target enzyme. The amino group and the pyrazole nitrogen atoms could form key hydrogen bonds with amino acid residues in the enzyme's binding pocket. The isopropyl and propyl groups could occupy hydrophobic pockets, contributing to the binding affinity. By systematically modifying the alkyl substituents and observing the effects on binding, researchers could gain insights into the structure-activity relationships and the specific molecular interactions that govern the inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition). acs.orgresearchgate.net
Table 3: Illustrative Example of Data from an Enzyme Inhibition Study
| Enzyme Target | Inhibition Type (Hypothetical) | Key Interacting Residues (Hypothetical) |
| Kinase X | Competitive | Asp-145, Leu-83, Val-37 |
| Protease Y | Non-competitive | Met-190, Trp-215 |
Receptor Interaction Modelling and Ligand-Binding Dynamics
Computational chemistry provides powerful tools for modeling the interaction of small molecules with biological receptors. arabjchem.org this compound can serve as a model compound for in silico studies aimed at understanding ligand-receptor binding dynamics. Molecular docking simulations could be employed to predict the preferred binding pose of the compound within the binding site of a receptor of interest. nih.gov These models can highlight potential hydrogen bonds, hydrophobic interactions, and steric clashes that influence binding.
Furthermore, molecular dynamics simulations could be used to study the dynamic behavior of the ligand-receptor complex over time. Such simulations can reveal the stability of the binding pose, the conformational changes induced in the receptor upon ligand binding, and the key energetic contributions to the binding affinity. These theoretical studies, while not providing direct clinical implications, are valuable in fundamental research for understanding the principles of molecular recognition at the atomic level.
Table 4: Illustrative Output from a Molecular Docking Simulation
| Receptor Target | Predicted Binding Energy (kcal/mol) (Illustrative) | Key Predicted Interactions |
| GPCR A | -7.5 | H-bond with Ser-105, Hydrophobic interaction with Phe-258 |
| Ion Channel B | -6.2 | H-bond with Asn-312, van der Waals contacts with Ile-315 |
While direct experimental data on the academic applications of this compound are limited, its chemical structure strongly suggests its potential as a versatile tool in several areas of academic research. Its utility as a monomer for novel polymers and frameworks, its capacity for forming ordered supramolecular assemblies, and its potential as a scaffold for probing enzyme and receptor interactions make it a compound of interest for further investigation. The exploration of this and similar substituted 5-aminopyrazoles could lead to new discoveries in materials science and a deeper understanding of fundamental biochemical processes.
Future Directions and Emerging Research Avenues for 3 Isopropyl 4 Propyl 1h Pyrazol 5 Amine Studies
Development of Novel and Sustainable Synthetic Protocols
The synthesis of polysubstituted pyrazoles is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and diverse synthetic methods. mdpi.com Future research on 3-Isopropyl-4-propyl-1H-pyrazol-5-amine should prioritize the development of novel synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry.
Promising approaches include the exploration of one-pot, multicomponent reactions (MCRs). nih.govmdpi.com These reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. mdpi.com The development of an MCR for this compound could provide a more streamlined and environmentally benign route to this compound and its analogues.
Furthermore, the application of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could significantly accelerate reaction times and improve yields. nih.gov These non-conventional energy sources can enhance reaction rates and selectivity, often leading to cleaner reaction profiles. Flow chemistry represents another frontier, offering precise control over reaction parameters and enabling safer, more scalable production. nih.gov
A comparative analysis of potential synthetic routes is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. mdpi.com | Identification of suitable starting materials and catalysts. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced selectivity. nih.gov | Optimization of reaction conditions (temperature, time, power). |
| Ultrasound-Assisted Synthesis | Increased reaction rates, potential for milder conditions. | Investigation of the effect of sonication on reaction outcomes. |
| Flow Chemistry | Scalability, improved safety, precise process control. nih.gov | Development of continuous flow reactor setups for pyrazole (B372694) synthesis. |
Advanced Spectroscopic and Imaging Techniques for Characterization
A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its potential. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential, future studies should employ more advanced methods to gain deeper insights.
Two-dimensional NMR techniques, including HSQC, HMBC, and COSY experiments, will be crucial for the unambiguous assignment of all proton and carbon signals, which can be complex in polysubstituted heterocyclic systems. mdpi.com Single-crystal X-ray diffraction would provide definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
The potential for tautomerism in pyrazole derivatives, particularly those with an amino substituent, necessitates further investigation. mdpi.comnih.gov Advanced spectroscopic techniques, in conjunction with computational modeling, can elucidate the predominant tautomeric form in different environments (solution and solid-state) and quantify the energetic differences between tautomers.
| Characterization Technique | Information Gained | Research Relevance |
| 2D NMR Spectroscopy | Unambiguous assignment of 1H and 13C signals, connectivity mapping. mdpi.com | Precise structural elucidation. |
| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, intermolecular interactions. nih.gov | Understanding solid-state packing and properties. |
| Advanced Mass Spectrometry | Precise mass determination, fragmentation patterns. | Confirmation of molecular formula and structural features. |
| UV-Vis Spectroscopy | Electronic transitions, chromophoric properties. nih.gov | Insights into potential applications in dyes and materials. |
Integrated Experimental and Computational Approaches for Mechanistic Insights
The synergy between experimental and computational chemistry offers a powerful tool for understanding the reaction mechanisms, reactivity, and electronic properties of this compound. Density Functional Theory (DFT) calculations have been successfully applied to a wide range of pyrazole derivatives to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net
Future research should leverage DFT to:
Elucidate reaction mechanisms: Computational modeling can map out the energy profiles of potential synthetic routes, identify transition states, and rationalize observed regioselectivity.
Predict spectroscopic properties: Calculated NMR and IR spectra can aid in the interpretation of experimental data. nih.gov
Analyze electronic structure: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and potential for use in electronic materials. nih.gov
Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, which is valuable for understanding the photophysical properties and designing molecules for specific optical applications. nih.gov
Exploration of New Chemical Transformations and Reactivity Patterns
The this compound scaffold presents multiple sites for further chemical modification, opening avenues for the synthesis of a diverse library of new compounds. The amino group at the 5-position is a key functional handle for a variety of transformations, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary/tertiary amines, and other pyrazole derivatives, respectively. scirp.orgscirp.org
The pyrazole ring itself can undergo electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents. orientjchem.org The reactivity of the C-H bonds on the pyrazole ring and the alkyl substituents could also be explored through modern C-H activation methodologies.
Furthermore, the N-H of the pyrazole ring can be functionalized, for example, through N-arylation or N-alkylation, which can significantly modulate the compound's biological and physical properties. beilstein-archives.org Investigating the regioselectivity of these reactions will be a key aspect of this research.
Investigation of Undiscovered Non-Clinical Material or Catalytic Applications
The unique substitution pattern of this compound may impart novel properties relevant to material science and catalysis. The broader class of pyrazole derivatives has found applications as:
Building blocks for polymers: The incorporation of pyrazole moieties into polymer backbones can influence properties such as thermal stability and conductivity. numberanalytics.com
Luminescent materials and dyes: The electronic properties of pyrazoles make them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govnih.gov
Corrosion inhibitors: The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, providing a protective barrier against corrosion.
Ligands in catalysis: Pyrazole-based ligands have been used to create metal complexes that catalyze a variety of organic transformations. nih.gov The N-H group of the pyrazole can participate in metal-ligand cooperation, enhancing catalytic activity. nih.gov
Future research should explore the potential of this compound and its derivatives in these areas. For example, its potential as a ligand in homogeneous catalysis could be investigated by synthesizing transition metal complexes and evaluating their performance in reactions such as cross-coupling or hydrogenation. Its photophysical properties could be studied to assess its suitability for applications in materials science.
Q & A
Q. What crystallographic techniques validate the 3D structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
